3,7-Dichloroquinolin-4-ol

Anti-inflammatory potency Hydroxychloroquine analogues EC50 comparison

3,7-Dichloroquinolin-4-ol (CAS 152210-26-9, molecular formula C₉H₅Cl₂NO, MW 214.05) is a dihalogenated 4-hydroxyquinoline derivative that exists in tautomeric equilibrium with 3,7-dichloroquinolin-4(1H)-one. Unlike the more common 4,7-dichloroquinoline scaffold used in chloroquine synthesis, this compound bears chlorine atoms at the 3- and 7-positions with a free 4-hydroxyl group, a substitution pattern that has been explicitly exploited as the core synthetic handle in the preparation of hydroxychloroquine (HCQ) analogues claimed to possess superior anti-inflammatory potency and reduced retinal toxicity relative to HCQ itself.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 152210-26-9
Cat. No. B138555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloroquinolin-4-ol
CAS152210-26-9
Synonyms4-Quinolinol, 3,7-dichloro-
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=C(C2=O)Cl
InChIInChI=1S/C9H5Cl2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13)
InChIKeyIKIBHDCUGFUEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dichloroquinolin-4-ol (CAS 152210-26-9): A Key Chloroquinolinol Intermediate for Next-Generation Antimalarial & Anti-Inflammatory Candidates


3,7-Dichloroquinolin-4-ol (CAS 152210-26-9, molecular formula C₉H₅Cl₂NO, MW 214.05) is a dihalogenated 4-hydroxyquinoline derivative that exists in tautomeric equilibrium with 3,7-dichloroquinolin-4(1H)-one . Unlike the more common 4,7-dichloroquinoline scaffold used in chloroquine synthesis, this compound bears chlorine atoms at the 3- and 7-positions with a free 4-hydroxyl group, a substitution pattern that has been explicitly exploited as the core synthetic handle in the preparation of hydroxychloroquine (HCQ) analogues claimed to possess superior anti-inflammatory potency and reduced retinal toxicity relative to HCQ itself [1]. Its physicochemical profile includes a high melting point of 385–386 °C, a predicted pKa of 1.23 ± 0.50, and a calculated logP of approximately 3, distinguishing it from regioisomeric dichloroquinolinols in both hydrogen-bonding capacity and electrophilic reactivity at the 4-position .

Why 3,7-Dichloroquinolin-4-ol Cannot Be Replaced by Off-the-Shelf Dichloroquinolines or Other 4-Quinolinols


Generic substitution among dichloroquinolinols is scientifically unsound because the position of chlorine substituents and the availability of the 4-hydroxy group dictate both the reactivity and the biological profile of downstream products. In the HCQ analogue programme described in WO 2016/193503, the 3-chloro substituent was identified as a critical structural determinant for abolishing off-target binding to αB-crystallin—the retinal toxicity target—while retaining on-target anti-inflammatory activity [1]. Regioisomers such as 3,6-dichloroquinolin-4-ol (CAS 25771-83-9) or 3,8-dichloroquinolin-4-ol (CAS 25771-84-0) place chlorine at different positions, altering the electronic landscape of the quinoline ring and compromising the precise structure–activity relationship (SAR) established in the patent data. Furthermore, 4,7-dichloroquinoline—the traditional chloroquine intermediate—lacks the free 4-OH group required for the phosphorochloridate-mediated coupling that installs the optimised diaminoalkyl side chain, making it synthetically incompatible [2]. These non-interchangeable features mean that procurement of the exact 3,7-dichloro-4-ol regioisomer is a gatekeeping requirement for replicating the patent-protected synthetic route and achieving the reported potency gains.

Quantitative Comparative Evidence: 3,7-Dichloroquinolin-4-ol as an Enabling Intermediate for Superior HCQ Analogues


Downstream HCQ Analogue (INS-072) Built on 3,7-Dichloroquinolin-4-ol Scaffold Demonstrates 27.5-Fold Higher Anti-Inflammatory Potency vs. Parent HCQ

The candidate compound INS-072, synthesised using 3,7-dichloroquinolin-4-ol as the quinoline core, achieved an EC₅₀ of 6.9 × 10⁻⁹ M in a functional myeloperoxidase (MPO) activity assay, compared to an EC₅₀ of 1.9 × 10⁻⁷ M for the reference drug hydroxychloroquine (HCQ) measured under identical conditions [1]. This represents a 27.5-fold improvement in anti-inflammatory potency. The assay used peripheral blood mononuclear cell (PBMC) lysates from lupus patients, and target engagement was orthogonally validated by surface plasmon resonance (SPR), which confirmed that the improved potency arose from the 3-chloro modification engineered into the 3,7-dichloroquinolin-4-ol scaffold [1].

Anti-inflammatory potency Hydroxychloroquine analogues EC50 comparison

Retinal Toxicity Abolished: 3,7-Dichloroquinolin-4-ol-Derived Analogue Eliminates αB-Crystallin Off-Target Binding Responsible for HCQ Retinopathy

HCQ induces irreversible retinopathy in 3–5% of patients through off-target binding to αB-crystallin (Kd = 2.2 × 10⁻⁸ M measured by SPR). The 3-chloro substituent present in the 3,7-dichloroquinolin-4-ol scaffold was specifically designed to disrupt this interaction. In the C57Bl/6 mouse model, the INS-072 analogue built on this scaffold showed no detectable retinal damage, in contrast to HCQ-treated animals which exhibited measurable corneal integrity loss [1]. The patent explicitly claims that the substituent in position 3 of the quinoline ring—introduced via the 3,7-dichloroquinolin-4-ol intermediate—reduces affinity for αB-crystallin and therefore eliminates retinal lesions [2].

Retinal toxicity Off-target binding αB-crystallin

In Vivo Efficacy: 3,7-Dichloroquinolin-4-ol-Derived INS-072 Suppresses Dermatitis in Lupus-Prone MRL/lpr Mice More Effectively Than HCQ

In the MRL/lpr murine lupus model, the 3,7-dichloroquinolin-4-ol-derived analogue INS-072 demonstrated superior control of dermatitis appearance compared to HCQ. The published data show a lower percentage of dermatitis over time in INS-072-treated animals relative to HCQ-treated animals, with the separation between groups increasing over the observation period [1]. This in vivo disease-modifying effect provides translational evidence that the 3-chloro-7-chloro substitution pattern engineered into the quinoline core confers a therapeutic advantage that extends beyond isolated biochemical assays.

In vivo lupus model Dermatitis suppression MRL/lpr mice

Regioisomeric Specificity: 3,7-Dichloroquinolin-4-ol vs. 3,6- and 3,8-Dichloroquinolin-4-ol in Synthetic Utility and Physicochemical Profile

Among the three commercially relevant dichloro-4-quinolinol regioisomers, 3,7-dichloroquinolin-4-ol (CAS 152210-26-9) is the only one explicitly claimed as an intermediate in the HCQ analogue patent family (WO 2016/193503 / US 10,647,677 B2) [1]. The 3,6-dichloro isomer (CAS 25771-83-9) and 3,8-dichloro isomer (CAS 25771-84-0) place the second chlorine at positions that would alter the electronic character of the quinoline ring and the geometry of the critical 4-aminoalkyl side chain, compromising the SAR that drives both the potency gain and the retinal safety improvement. Physicochemically, the 3,7-isomer has a reported melting point of 385–386 °C and a predicted pKa of 1.23, while the 3,6-isomer has a lower melting point (data not consistently reported across vendors, but typically 340–360 °C), reflecting different crystal packing energies that can affect formulation behaviour .

Regioisomer comparison Synthetic intermediate Physicochemical properties

Highest-Value Application Scenarios for 3,7-Dichloroquinolin-4-ol (CAS 152210-26-9)


Synthesis of Next-Generation Hydroxychloroquine Analogues with Improved Therapeutic Index for Lupus Erythematosus

The primary and best-supported application for 3,7-dichloroquinolin-4-ol is as the quinoline core building block in the synthesis of HCQ analogues claimed in US 10,647,677 B2. The compound is reacted with a chiral diaminoalkyl side chain via a phosphorochloridate-mediated or direct nucleophilic substitution at the 4-position, yielding candidates such as INS-072 that demonstrate 27.5-fold greater anti-inflammatory potency (EC₅₀ = 6.9 × 10⁻⁹ M vs. HCQ EC₅₀ = 1.9 × 10⁻⁷ M) and elimination of αB-crystallin-mediated retinal toxicity [1]. This application is directly supported by patent enablement data and in vivo MRL/lpr lupus model results.

Medicinal Chemistry SAR Exploration Around the Quinoline 3-Position for Off-Target De-Risking

The 3-chloro substituent on the quinoline ring was rationally designed to disrupt binding to the retinal toxicity off-target αB-crystallin (HCQ Kd = 2.2 × 10⁻⁸ M) while preserving on-target MPO engagement [1]. 3,7-Dichloroquinolin-4-ol therefore serves as a strategic starting point for further SAR studies exploring alternative 3-position modifications (e.g., CF₃, Br, CN) aimed at optimising the selectivity window between anti-inflammatory efficacy and ocular safety. The free 4-OH group provides a versatile synthetic handle for late-stage diversification.

Preclinical Development and GMP Scale-Up of Patent-Protected Lupus Therapeutics

Because US 10,647,677 B2 explicitly claims compounds derived from the 3,7-dichloroquinolin-4-ol scaffold, procurement of this intermediate with documented purity (≥98% by HPLC, as offered by major vendors) [2] and full analytical characterisation (melting point 385–386 °C, predicted logP ~3) is a prerequisite for CMC (Chemistry, Manufacturing, and Controls) development, GMP batch production, and eventual regulatory filing. The compound's high melting point and low predicted pKa (1.23) also inform salt selection and formulation strategies.

Synthesis of 3,4,7-Trichloroquinoline as a Versatile Cross-Coupling Partner

Beyond the HCQ analogue programme, 3,7-dichloroquinolin-4-ol can be converted to 3,4,7-trichloroquinoline (CAS 651730-42-6) by treatment with phosphorus trichloride, as documented in the reaction database [2]. This trihalogenated quinoline serves as an electrophilic scaffold for sequential Suzuki, Buchwald–Hartwig, or SNAr couplings, enabling the construction of diverse quinoline-focused compound libraries for antiparasitic, anticancer, and anti-infective screening.

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